![molecular formula C8H10ClNO2 B6293361 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine CAS No. 2404733-76-0](/img/structure/B6293361.png)
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine
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Overview
Description
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine is a chemical compound with the CAS Number: 2404733-76-0 . It has a molecular weight of 187.63 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine is 1S/C8H10ClNO2/c1-11-5-6-3-4-10-8(12-2)7(6)9/h3-4H,5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Hydromethylation Reactions : 3-Chloro-2-methoxy-4-(methoxymethyl)pyridine can serve as a valuable building block in organic synthesis. It participates in hydromethylation reactions, which are essential for constructing complex molecules. Researchers have explored its use in the synthesis of bioactive compounds and pharmaceutical intermediates .
Benzylic Halide Reactions
- SN1 Pathway : Due to its benzylic halide structure, this compound can undergo nucleophilic substitution reactions. Specifically, 2° and 3° benzylic halides typically react via an SN1 pathway, forming resonance-stabilized carbocations. Understanding its reactivity can aid in designing novel synthetic routes .
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to synthesize .
Mode of Action
Related compounds are often involved in reactions such as suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction. The exact mode of action would depend on the specific biochemical context in which this compound is used.
properties
IUPAC Name |
3-chloro-2-methoxy-4-(methoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-5-6-3-4-10-8(12-2)7(6)9/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLGEBHVLODAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NC=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-4-(methoxymethyl)pyridine |
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